N-ethyl,N-methyl EM-A enolether

Description

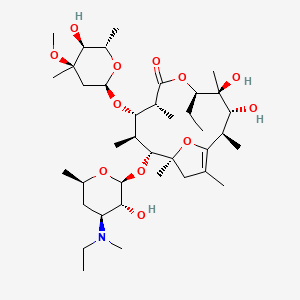

N-ethyl,N-methyl EM-A enolether (commonly referred to as EM523 in pharmacological studies) is a semisynthetic derivative of erythromycin A (EM-A), a macrolide antibiotic. This compound belongs to the "motilide" class, which includes EM-A derivatives modified to enhance gastrointestinal motility by agonizing the motilin receptor (MTLR) . Unlike its parent compound EM-A, EM523 features structural modifications: an enolether group at the C9 position and N-ethyl/N-methyl substitutions on the desosamine sugar. These alterations aim to optimize receptor binding, pharmacokinetics, and functional activity while minimizing antibiotic effects .

Properties

Molecular Formula |

C38H67NO12 |

|---|---|

Molecular Weight |

729.9 g/mol |

IUPAC Name |

(2R,3R,4S,5R,8R,9S,10S,11R,12S)-5-ethyl-11-[(2S,3R,4S,6R)-4-[ethyl(methyl)amino]-3-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one |

InChI |

InChI=1S/C38H67NO12/c1-14-26-38(11,44)31(41)21(5)29-19(3)17-37(10,51-29)33(50-35-28(40)25(39(12)15-2)16-20(4)46-35)22(6)30(23(7)34(43)48-26)49-27-18-36(9,45-13)32(42)24(8)47-27/h20-28,30-33,35,40-42,44H,14-18H2,1-13H3/t20-,21+,22+,23-,24+,25+,26-,27+,28-,30+,31-,32+,33-,35+,36-,37+,38-/m1/s1 |

InChI Key |

UTTLXGDLSXWDJI-OTELOYJSSA-N |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C2=C(C[C@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)CC)O)C)C)C)O)(C)O |

Canonical SMILES |

CCC1C(C(C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)CC)O)C)C)C)O)(C)O |

Origin of Product |

United States |

Preparation Methods

N-Ethylmethylamine Synthesis

The preparation of N-ethylmethylamine (EMA), a critical precursor, involves alkylation of ethylamine with methyl halides. However, traditional methods suffer from low selectivity (67.6 mol%) and byproduct formation. Modern approaches utilize hydrogenation under controlled conditions:

N-Ethyl-N-Methylamino Formyl Chloride Intermediate

A patent (CN102503858A) details the synthesis of N-ethyl-N-methylamino formyl chloride using triphosgene as a safer phosgene alternative:

Catalytic Reductive Hydrocarbonation

NiH-Catalyzed Enol Ether Formation

Nickel-catalyzed reductive hydroalkylation of enol esters enables direct coupling of alkyl halides with enol ethers:

Ruthenium-Mediated Enol Ether Synthesis

Cyclopentadienyl-ruthenium complexes catalyze carbonyl-ylide formation from α-diazomalonates and ketones:

-

Optimized Protocol :

-

Key Insight : Intramolecular hydrogen transfer ensures regioselectivity, critical for erythromycin derivatives.

Purification and Stabilization

Fractional Distillation

High-purity EMA enol ether is obtained via side-stream distillation:

Stabilization Against Degradation

Erythromycin-derived enol ethers degrade under acidic conditions, forming inactive byproducts. Stabilization strategies include:

Comparative Analysis of Methods

Challenges and Optimization

Byproduct Mitigation

Chemical Reactions Analysis

EM-523 undergoes various chemical reactions, including:

Oxidation: EM-523 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert EM-523 into reduced forms, altering its chemical properties.

Substitution: EM-523 can undergo substitution reactions where specific functional groups are replaced with others, resulting in different derivatives.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthetic Chemistry

1.1 Role in Organic Synthesis

N-ethyl,N-methyl EM-A enolether is utilized as an intermediate in organic synthesis, particularly in the formation of complex molecules. It is often involved in reactions such as:

- Claisen Rearrangement : This compound can serve as a precursor in Claisen rearrangements, facilitating the formation of various products through the rearrangement of allylic alcohols .

- Enolization Reactions : The enol ether functionality allows for selective reactions under mild conditions, making it a valuable reagent in synthesizing other compounds.

Case Study: Trichodiene Synthesis

A notable application of this compound is its role in the synthesis of trichodiene via the Ireland modification of the Claisen rearrangement. The process demonstrated high yields and efficiency, showcasing the compound's utility as a synthetic building block .

3.1 Drug Development

This compound has potential applications in drug development, particularly in synthesizing pharmaceutical intermediates. Its ability to undergo various chemical transformations makes it suitable for:

- Synthesis of Bioactive Compounds : The compound can be used to synthesize bioactive molecules with therapeutic properties.

- Formulation Enhancements : It may improve solubility and bioavailability of certain drugs when incorporated into formulations.

Mechanism of Action

EM-523 exerts its effects by stimulating motilin receptors, which are involved in regulating gastrointestinal motility . The compound promotes the release of motilin, a peptide hormone that enhances gastrointestinal contractile activity. Additionally, EM-523 has been shown to restore DEL-1 expression in aged mice, promoting bone regeneration and inhibiting osteoclastogenesis .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The pharmacological profile of EM523 is best understood through direct comparison with other motilides and EM-A derivatives. Key compounds include ABT-229 (4′′-deoxy EM-B enolether), EM-A, ME4 (EM-A enolether), ME36 (N-ethyl,N-methyl EM-A), and KOS1326 (4′′-deoxy EM-A enolether). Below, we analyze their structural differences, receptor interactions, and functional outcomes.

Table 1: Structural and Pharmacological Comparison of EM523 and Analogues

Receptor Affinity and Efficacy (pEC50)

The pEC50 reflects the potency of a compound to induce Ca²+ release via MTLR activation. EM523 exhibits a pEC50 of 8.22, outperforming EM-A (7.11) and ME36 (6.62) but slightly trailing ABT-229 (8.46) and KOS1326 (8.14). The enolether modification at C9 (shared by EM523, ME4, and KOS1326) enhances receptor affinity compared to unmodified EM-A. However, ABT-229's higher pEC50 may stem from its EM-B backbone, which has intrinsic differences in macrolide ring conformation .

Desensitization Potential (pDC50)

Desensitization (pDC50) measures a compound’s ability to reduce MTLR responsiveness after repeated exposure. EM523 (pDC50 = 6.02) shows moderate desensitization, weaker than ABT-229 (8.78) and KOS1326 (7.32) but stronger than EM-A (4.78) and ME36 (3.32). The removal of the 4′′-OH group (as in ABT-229 and KOS1326) strongly correlates with increased desensitization, likely due to enhanced receptor internalization .

Receptor Internalization

ABT-229 and KOS1326 induce significant MTLR internalization (21% and ~30% residual binding, respectively), whereas EM-A causes negligible internalization (96% residual binding). This property is critical for clinical utility, as excessive internalization may lead to tachyphylaxis, as observed in failed trials of ABT-229 .

Mechanistic Insights from Structural Modifications

- Enolether Group (C9): Enhances receptor binding and efficacy (pEC50 > 8.0 in EM523, ME4, and KOS1326 vs. 7.11 in EM-A).

- N-ethyl/N-methyl Substitutions: Improve metabolic stability but reduce baseline activity (compare ME36’s pEC50 = 6.62 to EM523’s 8.22).

- 4′′-Deoxy Modification: Increases desensitization (pDC50 > 7.0 in ABT-229 and KOS1326) but may compromise therapeutic longevity due to receptor downregulation.

Clinical and Research Implications

EM523 represents a balanced candidate among motilides, offering stronger efficacy than EM-A and less desensitization than ABT-227. Comparative data underscore the importance of the 4′′-OH group and enolether moiety in tuning MTLR interactions .

Q & A

Q. How can researchers determine the antiproliferative activity of N-ethyl,N-methyl EM-A enolether (EM523) against human tumor cell lines?

Methodological Answer:

- Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to quantify cell viability.

- Seed tumor cells in 96-well plates, treat with EM523 at varying concentrations (e.g., 0.1–100 μM), and incubate for 48–72 hours.

- Measure absorbance at 570 nm to calculate IC₅₀ values. Validate results with positive controls (e.g., doxorubicin) and include triplicate repeats for statistical robustness .

Q. What structural features of EM523 are critical for its activity, and how can structure-activity relationship (SAR) studies guide further optimization?

Methodological Answer:

- Focus on the C6 methoxy group and enolether linker (-CH₂CH=CHCH₂-), which enhance antiproliferative potency.

- Synthesize analogs with modifications at the C3 (cladinose removal), C6 (substitutions), and C9 (oxime groups) positions.

- Compare bioactivity data to identify functional group contributions. Prioritize analogs with improved solubility (e.g., hydrophilic substitutions) while retaining the four-atom linker, which is essential for activity .

Q. What assays are recommended to assess EM523-induced apoptosis in tumor cells?

Methodological Answer:

- Perform flow cytometry with Annexin V/PI staining to quantify apoptotic populations.

- Validate via DNA agarose gel electrophoresis (laddering pattern) and western blot for apoptotic markers (e.g., cleaved caspase-3, Bax/Bcl-2 ratio).

- Include mitochondrial membrane potential assays (JC-1 dye) to evaluate intrinsic apoptosis pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported apoptotic mechanisms of EM523 across different tumor cell lines?

Methodological Answer:

- Conduct cell line-specific pathway analysis using RNA-seq or proteomics to identify divergent signaling networks (e.g., p53 status, Bcl-2 family expression).

- Compare results across models (e.g., HeLa vs. MCF-7) and validate with gene knockout/knockdown (CRISPR/Cas9 or siRNA).

- Use pharmacological inhibitors (e.g., Z-VAD-FMK for caspases) to isolate pathway contributions .

Q. What experimental strategies can mitigate EM523-induced motilin receptor (MTLR) desensitization observed in preclinical models?

Methodological Answer:

- Evaluate dose scheduling (pulsed vs. continuous exposure) in CHO-MTLR cells using Ca²⁺ flux assays.

- Test analogs lacking the 4′′-OH cladinose group , which reduces receptor internalization (e.g., ABT-229 derivatives).

- Validate in ex vivo rabbit duodenal segments to correlate desensitization potency (pDC₅₀) with contractile response retention .

Q. How can researchers optimize EM523’s pharmacokinetic profile while maintaining antitumor efficacy?

Methodological Answer:

- Modify the aglycone region to reduce P-glycoprotein binding (test via Caco-2 permeability assays).

- Develop prodrugs (e.g., ester-linked derivatives) for enhanced oral bioavailability.

- Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution and guide dosing regimens .

Q. What statistical approaches are appropriate for analyzing dose-dependent apoptosis data in EM523 studies?

Methodological Answer:

- Apply nonlinear regression (e.g., log-dose vs. response) to calculate EC₅₀ values.

- Use two-way ANOVA to assess time- and dose-dependent effects, followed by post hoc tests (e.g., Tukey’s HSD).

- Include survival analysis (Kaplan-Meier curves) for in vivo efficacy studies .

Methodological Best Practices

- Replication : Ensure all experiments are repeated ≥3 times with independent biological replicates. Disclose raw data in appendices for transparency .

- Data Contradictions : Use meta-analysis to reconcile disparate findings. Cross-reference results with structurally related motilides (e.g., KOS1326) and validate via orthogonal assays .

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including humane endpoints and tumor burden monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.